N1-(pyridin-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide
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Description
This compound is a complex organic molecule that contains both a pyridine and a thiophene moiety. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Thiophene is a heterocyclic compound with the formula C4H4S. Consisting of a planar five-membered ring, it is aromatic as indicated by its extensive substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyridine and thiophene rings. For example, both of these rings are aromatic and may contribute to the compound’s solubility in certain solvents .Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrimidine derivatives, have been reported to exhibit a wide range of pharmacological activities .
Mode of Action
It’s worth noting that thiophene-based analogs have been found to have a variety of biological effects, suggesting that they may interact with their targets in a number of ways .
Biochemical Pathways
Thiophene derivatives have been reported to exhibit diverse types of biological and pharmaceutical activities , suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight, density, boiling point, and other physical properties have been reported , which could potentially influence its bioavailability.
Result of Action
Thiophene derivatives have been reported to exhibit diverse types of biological and pharmaceutical activities , suggesting that they may have a variety of molecular and cellular effects.
Action Environment
It’s worth noting that the compound’s physical properties, such as its solubility, could potentially be influenced by environmental conditions .
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-N'-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c17-12(15-8-10-4-1-2-6-14-10)13(18)16-9-11-5-3-7-19-11/h1-7H,8-9H2,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLPMOGEOAULPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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